1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2-NITROBENZENESULFONYL)-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITROBENZENESULFONYL)-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Trimethoxyphenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a trimethoxyphenylmethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-NITROBENZENESULFONYL)-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-NITROBENZENESULFONYL)-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrobenzenesulfonyl)piperazine: Lacks the trimethoxyphenylmethyl group.
4-[(2,4,5-Trimethoxyphenyl)methyl]piperazine: Lacks the nitrobenzenesulfonyl group.
Uniqueness
1-(2-NITROBENZENESULFONYL)-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the nitrobenzenesulfonyl and trimethoxyphenylmethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H25N3O7S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O7S/c1-28-17-13-19(30-3)18(29-2)12-15(17)14-21-8-10-22(11-9-21)31(26,27)20-7-5-4-6-16(20)23(24)25/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
RXGKITGYVIETBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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